

Discovery and history of 4-tert-Butyl-2-methylthiazole

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Compound of Interest

Compound Name: 4-tert-Butyl-2-methylthiazole

Cat. No.: B103288

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An In-depth Technical Guide to **4-tert-Butyl-2-methylthiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-tert-Butyl-2-methylthiazole**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited specific historical and experimental data available in published literature, this document presents a plausible synthetic pathway via the well-established Hantzsch thiazole synthesis. Detailed, representative experimental protocols, physicochemical properties, and spectroscopic data are provided to facilitate further research and application. The information is compiled from chemical databases, analogous compound data, and predictive models to serve as a foundational resource for professionals in the field.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The unique electronic properties and steric profile of the tert-butyl group can impart desirable characteristics such as increased metabolic stability and enhanced receptor binding affinity. **4-tert-Butyl-2-methylthiazole**, while not extensively documented, represents a valuable scaffold for the development of novel chemical entities. This guide aims to consolidate the known information and provide a practical framework for its synthesis and characterization.

Physicochemical Properties

The physicochemical properties of **4-tert-Butyl-2-methylthiazole** are summarized in the table below. This data is crucial for its handling, formulation, and application in various experimental settings.

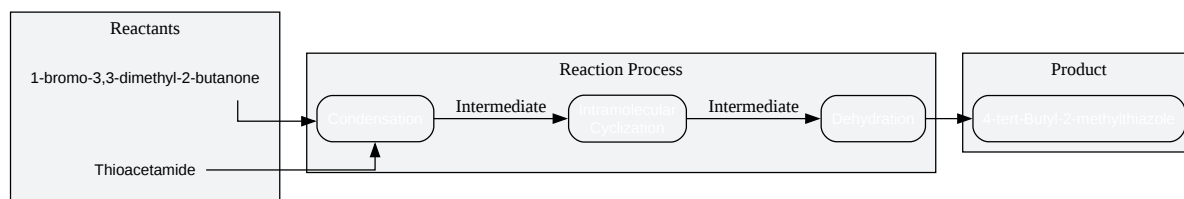
Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NS	[1]
Molecular Weight	155.26 g/mol	[1]
Appearance	Predicted: Colorless to pale yellow liquid	-
Boiling Point	108 °C	[2]
Density	1.001 g/cm ³	-
CAS Number	15679-11-5	[2]

Synthesis of 4-tert-Butyl-2-methylthiazole

The most probable and widely used method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α -haloketone with a thioamide. For **4-tert-Butyl-2-methylthiazole**, the logical precursors would be 1-bromo-3,3-dimethyl-2-butanone and thioacetamide.

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the α -carbon of 1-bromo-3,3-dimethyl-2-butanone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.



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Caption: Proposed Hantzsch synthesis of **4-tert-Butyl-2-methylthiazole**.

Experimental Protocol

This protocol provides a detailed methodology for the synthesis of **4-tert-Butyl-2-methylthiazole** based on the general principles of the Hantzsch thiazole synthesis.

Materials:

- 1-bromo-3,3-dimethyl-2-butanone
- Thioacetamide
- Ethanol (absolute)
- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with hotplate

- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-3,3-dimethyl-2-butanone (1 equivalent) in absolute ethanol (3-5 mL per gram of bromoketone).
- **Addition of Thioamide:** To the stirred solution, add thioacetamide (1.1 equivalents).
- **Reaction:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Neutralization:** Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until effervescence ceases.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
- **Drying and Concentration:** Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** Purify the crude product by vacuum distillation to yield pure **4-tert-Butyl-2-methylthiazole**.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-tert-Butyl-2-methylthiazole**. This data is essential for the structural elucidation and purity assessment of the synthesized compound. Where experimental data is unavailable, predicted values are provided.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8	s	1H	H-5 (thiazole ring)
~2.7	s	3H	-CH ₃ (at C2)
~1.3	s	9H	-C(CH ₃) ₃ (tert-butyl)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~165	C2 (thiazole ring)
~160	C4 (thiazole ring)
~110	C5 (thiazole ring)
~34	-C(CH ₃) ₃ (tert-butyl)
~30	-C(CH ₃) ₃ (tert-butyl)
~19	-CH ₃ (at C2)

Mass Spectrometry (MS) Data

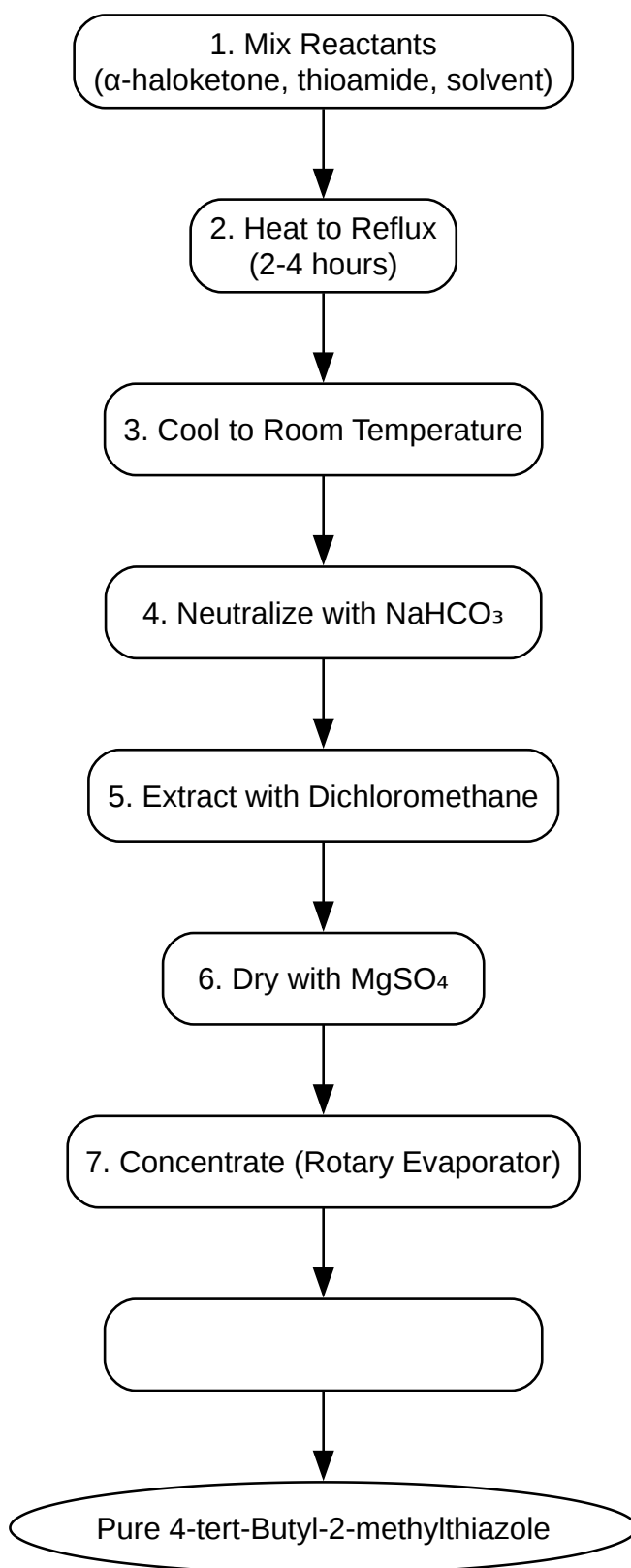
m/z	Predicted Relative Intensity	Assignment
155	High	[M] ⁺
140	Moderate	[M - CH ₃] ⁺
57	High	[C(CH ₃) ₃] ⁺

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Predicted Intensity	Assignment
~3100	Medium	C-H stretch (aromatic)
~2960	Strong	C-H stretch (aliphatic)
~1550	Medium	C=N stretch (thiazole ring)
~1480	Medium	C=C stretch (thiazole ring)

Experimental Workflows

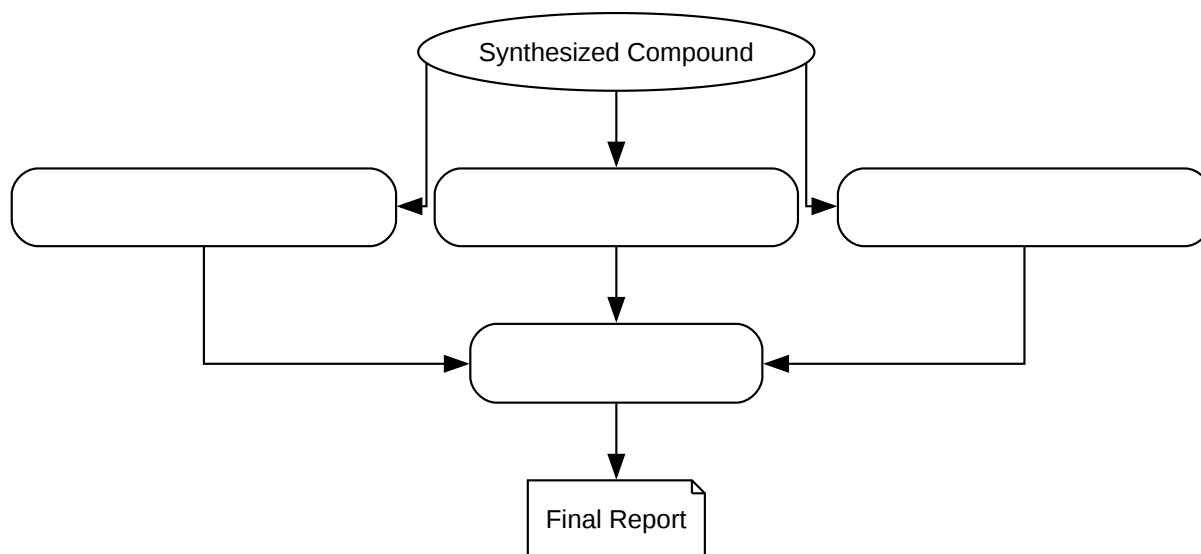
Synthesis and Purification Workflow



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Caption: General workflow for the synthesis and purification.

Spectroscopic Analysis Workflow



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Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a foundational understanding of **4-tert-Butyl-2-methylthiazole**, focusing on a practical synthetic approach and essential characterization data. While the historical discovery of this specific molecule remains obscure, the principles outlined here for its synthesis via the Hantzsch reaction offer a reliable method for its preparation in a laboratory setting. The compiled physicochemical and predicted spectroscopic data serve as a valuable reference for researchers. It is anticipated that this guide will stimulate further investigation into the properties and potential applications of this and related thiazole derivatives in drug discovery and materials science.

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References

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